

A Technical Guide to Bromo-PEG3-Acid: Properties, Applications, and Experimental Protocols

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Compound of Interest		
Compound Name:	Bromo-PEG3-Acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG3-Acid**, a heterobifunctional linker widely utilized in bioconjugation and drug development. This document details its physicochemical properties, core applications, and provides adaptable experimental protocols for its use in synthesizing advanced biomolecular conjugates.

Core Properties of Bromo-PEG3-Acid

Bromo-PEG3-Acid is a versatile chemical tool featuring a terminal bromide and a carboxylic acid, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation to different functional groups on biomolecules. The PEG linker enhances the aqueous solubility and can reduce the immunogenicity of the resulting conjugates.



Property	Value	Citation(s)
CAS Number	782475-35-8	[1][2][3]
Molecular Weight	285.13 g/mol	[2][4]
Molecular Formula	C ₉ H ₁₇ BrO ₅	[1][2]
Purity	Typically ≥95%	[1][2][4]
Appearance	Varies (consult supplier data)	
Solubility	Soluble in water, DMSO, and DMF	[1]
Storage	Store at -20°C for long-term stability	[1]

Key Applications in Bioconjugation

The unique architecture of **Bromo-PEG3-Acid** makes it an ideal linker for a variety of bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

- Antibody-Drug Conjugates (ADCs): In ADC development, Bromo-PEG3-Acid can be used
 to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be activated
 to react with lysine residues on the antibody, while the bromide can undergo nucleophilic
 substitution with a thiol or amine group on the drug. The hydrophilic PEG spacer helps to
 improve the pharmacokinetic profile of the ADC.
- Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules
 that induce the degradation of specific target proteins. Bromo-PEG3-Acid serves as a
 flexible linker to connect a ligand that binds to the target protein with a ligand that recruits an
 E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of
 the target protein by the proteasome.

Experimental Protocols



The following are generalized protocols for the use of **Bromo-PEG3-Acid** in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, pH, and temperature) is recommended for specific applications.

Protocol 1: Amidation via the Carboxylic Acid Group

This protocol describes the conjugation of **Bromo-PEG3-Acid** to a primary amine-containing molecule (e.g., a protein or peptide) through the formation of a stable amide bond.

Materials:

- Bromo-PEG3-Acid
- · Amine-containing molecule
- Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Activation of Bromo-PEG3-Acid:
 - Dissolve Bromo-PEG3-Acid in anhydrous DMF or DMSO.
 - Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the Bromo-PEG3-Acid solution.
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the reaction buffer.



- Add the activated Bromo-PEG3-Acid solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove excess reagents.

Protocol 2: Nucleophilic Substitution of the Bromide Group

This protocol outlines the reaction of the bromide group of a **Bromo-PEG3-Acid** conjugate with a thiol-containing molecule (e.g., a cysteine residue on a protein or a small molecule).

Materials:

- Bromo-PEG3-Acid conjugate (from Protocol 1)
- Thiol-containing molecule
- Reaction Buffer: Phosphate buffer, pH 7.0-7.5, degassed
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if reducing disulfide bonds is necessary
- · Quenching Reagent: L-cysteine or N-acetylcysteine



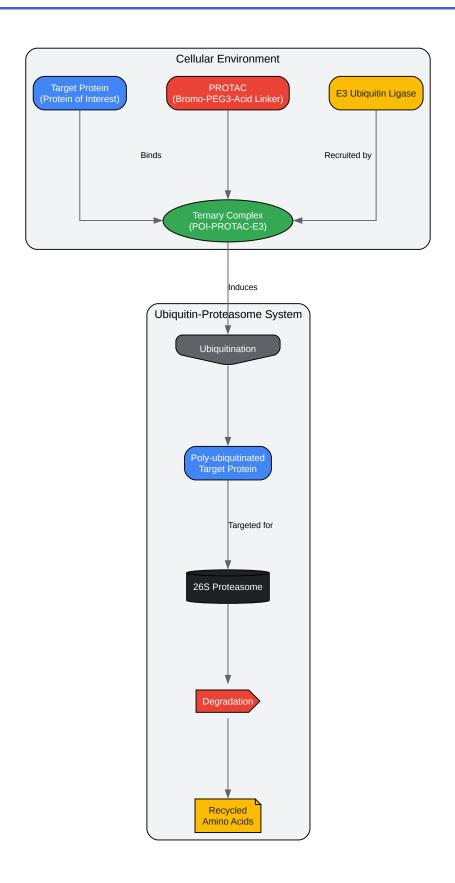
Procedure:

- Preparation of the Thiol-Containing Molecule (if necessary):
 - If the thiol is part of a protein with disulfide bonds, dissolve the protein in the reaction buffer and add a 10-20 fold molar excess of TCEP.
 - Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
 - Remove the TCEP using a desalting column.
- Conjugation Reaction:
 - Dissolve the Bromo-PEG3-Acid conjugate in the reaction buffer.
 - Add the thiol-containing molecule to the solution. A molar excess of the thiol-containing molecule is often used.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
- Quenching the Reaction:
 - Add an excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted bromide groups.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Purify the final conjugate using appropriate chromatography techniques (e.g., SEC, HIC, or IEX) to remove excess reagents and unreacted starting materials.

Visualizing the Mechanism of Action: PROTACs

The following diagram illustrates the general workflow of a PROTAC synthesized using a linker such as **Bromo-PEG3-Acid**.



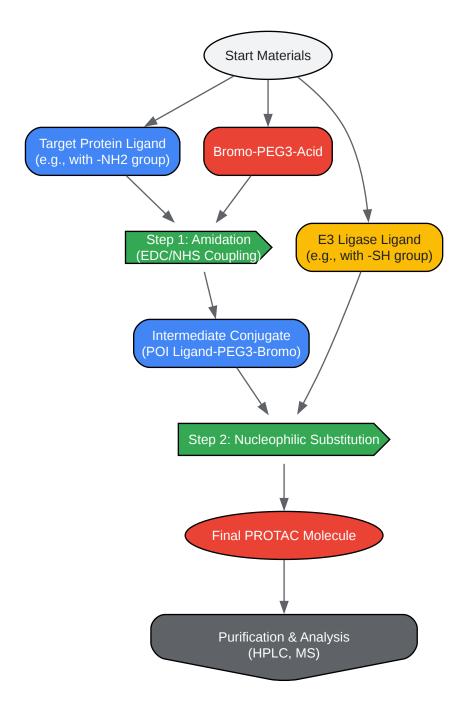


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Caption: General mechanism of action for a PROTAC utilizing a linker like **Bromo-PEG3-Acid**.



The following diagram illustrates a typical experimental workflow for synthesizing a PROTAC using **Bromo-PEG3-Acid**.



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